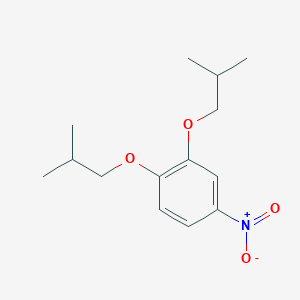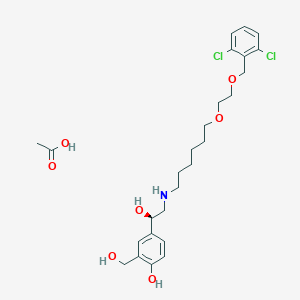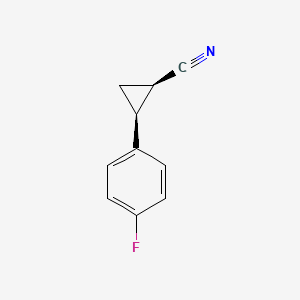![molecular formula C14H21N B13418212 N-[(4-methylphenyl)methyl]cyclohexanamine CAS No. 70000-62-3](/img/structure/B13418212.png)
N-[(4-methylphenyl)methyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-Methylbenzyl)cyclohexanamine: is an organic compound that belongs to the class of amines It consists of a cyclohexane ring substituted with an amine group and a 4-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(4-Methylbenzyl)cyclohexanamine involves the reductive amination of cyclohexanone with 4-methylbenzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of cyclohexyl chloride with 4-methylbenzylamine in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of n-(4-Methylbenzyl)cyclohexanamine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.
化学反応の分析
Types of Reactions:
Oxidation: n-(4-Methylbenzyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, and various alkyl halides.
Major Products:
Oxidation: Cyclohexanone derivatives, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its effects on cellular signaling pathways.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of polymers and resins.
作用機序
The mechanism by which n-(4-Methylbenzyl)cyclohexanamine exerts its effects can vary depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity and influencing cellular processes. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways.
類似化合物との比較
Cyclohexylamine: Similar in structure but lacks the 4-methylbenzyl group. It is a simpler amine with applications in corrosion inhibition and as a precursor in organic synthesis.
n-(4-Fluoro-2-methylbenzyl)cyclohexanamine: Similar structure with a fluorine atom substituting one of the hydrogen atoms on the benzyl group. This modification can alter its chemical properties and biological activity.
®-n-Benzyl-n-(1-phenylethyl)cyclohexanamine: A chiral compound with a benzyl and phenylethyl group, used in neuropharmacological research.
Uniqueness: n-(4-Methylbenzyl)cyclohexanamine is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.
特性
CAS番号 |
70000-62-3 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C14H21N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h7-10,14-15H,2-6,11H2,1H3 |
InChIキー |
PWFKKLWEXVQDPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)


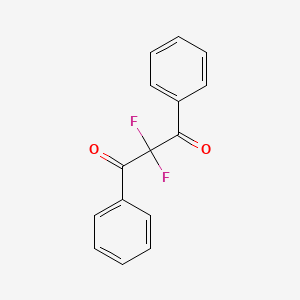
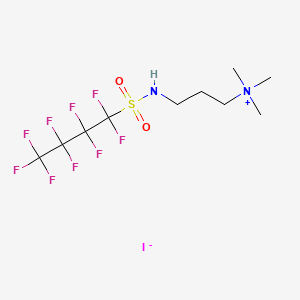
![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
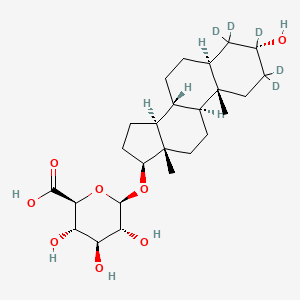
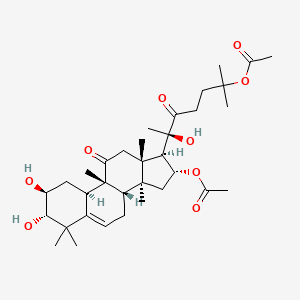
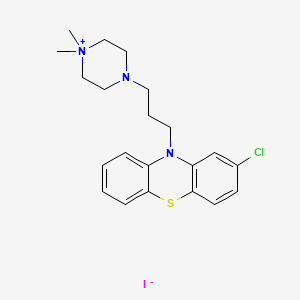
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
